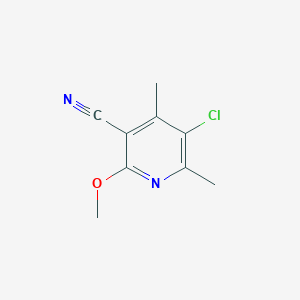

5-Chloro-2-methoxy-4,6-dimethylnicotinonitrile

CAS No.:

Cat. No.: VC17456075

Molecular Formula: C9H9ClN2O

Molecular Weight: 196.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClN2O |

|---|---|

| Molecular Weight | 196.63 g/mol |

| IUPAC Name | 5-chloro-2-methoxy-4,6-dimethylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C9H9ClN2O/c1-5-7(4-11)9(13-3)12-6(2)8(5)10/h1-3H3 |

| Standard InChI Key | BIOUFGBVFKXAMD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NC(=C1Cl)C)OC)C#N |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 5-chloro-2-methoxy-4,6-dimethylpyridine-3-carbonitrile, reflecting its substitution pattern on the pyridine ring. The molecular formula is , with a calculated molecular weight of 196.63 g/mol based on isotopic composition .

Structural Features

The pyridine ring hosts substituents at positions 2 (methoxy), 4 and 6 (methyl), 5 (chloro), and 3 (cyano). The methoxy group at position 2 introduces electron-donating effects, while the nitrile at position 3 and chlorine at position 5 create electron-withdrawing regions, polarizing the aromatic system .

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| Canonical SMILES | COC1=C(C(=NC(=C1Cl)C)OC)C#N |

| InChI Key | TVKHQKFOAMVIQV-UHFFFAOYSA-N |

| Topological Polar SA | 58.9 Ų (calculated) |

| Hydrogen Bond Donors | 0 |

Synthetic Methodologies

Chlorination of Hydroxy Precursors

A pivotal route involves the stepwise functionalization of 4,6-dimethyl-2-hydroxynicotinonitrile. As demonstrated in opicapone synthesis , sulfuryl chloride () selectively chlorinates the 5-position under acetonitrile solvent at 0–25°C, yielding 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile with 74% efficiency . Subsequent methoxylation replaces the 2-hydroxy group via nucleophilic substitution using methyl iodide () in the presence of a base like potassium carbonate () .

Alternative Pathways

Patent CN1467206A describes methylating agents in composite solvents (e.g., methanol-tetrahydrofuran), suggesting adaptability for introducing methoxy groups. For instance, reacting 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile with dimethyl sulfate () under alkaline conditions could achieve similar results .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | , CH₃CN, 0°C | 74% |

| 2 | , K₂CO₃, DMF | 68% |

Physicochemical Properties

Thermal and Solubility Profiles

Extrapolating from bromo analog data , the compound likely exhibits a boiling point of ~290–300°C and a density of 1.4–1.5 g/cm³. The nitrile and methoxy groups confer moderate polarity, rendering it soluble in aprotic solvents (e.g., dimethylformamide, acetonitrile) but poorly soluble in water (<0.1 mg/mL) .

Spectroscopic Signatures

¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, C4-CH₃), 2.41 (s, 3H, C6-CH₃), 3.89 (s, 3H, OCH₃) . ¹³C NMR peaks at δ 115–120 (C≡N), 157–159 (C-OCH₃), and 18–22 ppm (CH₃ groups) .

Chemical Reactivity and Derivatives

Nitrile Transformations

The cyano group undergoes hydrolysis to carboxylic acids () under acidic conditions or to amides () with in basic media . Catalytic hydrogenation (e.g., ) reduces the nitrile to a primary amine () .

Electrophilic Substitution

The methoxy group directs electrophiles to the para position (C3), though steric hindrance from methyl groups may limit reactivity. Chlorine at C5 can participate in Ullmann couplings or be replaced by nucleophiles (e.g., amines) under Pd catalysis .

Pharmaceutical and Industrial Applications

Intermediate in Drug Synthesis

This compound serves as a precursor to kinase inhibitors and catechol-O-methyltransferase (COMT) inhibitors like opicapone . The dichloro analog 2,5-dichloro-4,6-dimethylnicotinonitrile is pivotal in constructing oxadiazole rings, critical for neuroprotective agents .

Material Science Applications

Its planar structure and electron-deficient aromatic system make it a candidate for organic semiconductors or metal-organic frameworks (MOFs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume